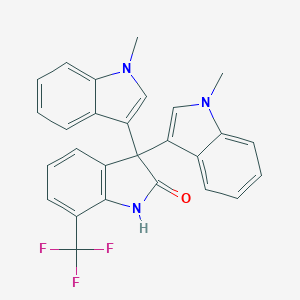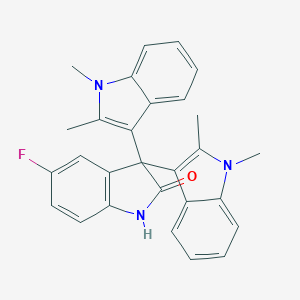![molecular formula C29H29IN2O2 B307457 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307457.png)
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole, also known as LY2874455, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various diseases, including cancer, and thus, FGFR inhibitors have emerged as a promising class of therapeutics.
Mecanismo De Acción
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole inhibits FGFR signaling by binding to the ATP-binding pocket of the receptor and preventing its activation. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth, differentiation, and survival. By inhibiting FGFR signaling, 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been shown to have a selective inhibitory effect on FGFR signaling, with minimal off-target effects. In addition, it has been shown to penetrate the blood-brain barrier, suggesting that it may have potential for the treatment of brain tumors. However, 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has also been shown to cause some toxicity in preclinical studies, particularly in the liver and gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole is its specificity for FGFR signaling, which allows for the study of the role of FGFRs in cancer and other diseases. However, its toxicity and limited solubility in aqueous solutions can be a limitation for lab experiments.
Direcciones Futuras
For 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole include the investigation of its efficacy in clinical trials for the treatment of cancer and other diseases. In addition, further studies are needed to understand its mechanism of action and potential toxicity in humans. The development of more potent and selective FGFR inhibitors is also an area of active research. Finally, the combination of FGFR inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may enhance their efficacy in the treatment of cancer.
Métodos De Síntesis
The synthesis of 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been described in the literature. Briefly, it involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 1,2-dimethylindole-3-carbaldehyde in the presence of a base to form the intermediate 3-[(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole. This intermediate is then reacted with 1,2-dimethylindole-3-carbaldehyde in the presence of a catalyst to form 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole.
Aplicaciones Científicas De Investigación
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including those that are dependent on FGFR signaling for their survival. In addition, 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has demonstrated efficacy in various animal models of cancer, including breast, lung, and gastric cancer. These findings suggest that 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has the potential to be an effective therapeutic agent for the treatment of cancer.
Propiedades
Nombre del producto |
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole |
|---|---|
Fórmula molecular |
C29H29IN2O2 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
3-[(1,2-dimethylindol-3-yl)-(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C29H29IN2O2/c1-17-26(20-11-7-9-13-23(20)31(17)3)28(19-15-22(30)29(34-6)25(16-19)33-5)27-18(2)32(4)24-14-10-8-12-21(24)27/h7-16,28H,1-6H3 |
Clave InChI |
MHJIGLUYFORWQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)OC)OC)C4=C(N(C5=CC=CC=C54)C)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)OC)OC)C4=C(N(C5=CC=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Bromo-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307375.png)
![2-[7-Acetyl-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B307379.png)
![4-(2-{8-[(4-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2-iodo-6-methoxyphenyl acetate](/img/structure/B307382.png)
![1-[10-bromo-6-(3,5-dibromo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307383.png)
![2-{2-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307384.png)
![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B307385.png)
![3-[2-(3-bromophenyl)-2-oxoethylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307386.png)

![2-[2-(2-Bromo-5-ethoxyphenyl)vinyl]-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307388.png)
![1-[10-bromo-6-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307389.png)
![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)

